(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Overview
Description
(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H7ClN2O. It is a yellow solid at room temperature and is known for its applications in various fields of scientific research .
Mechanism of Action
Target of Action
Similar compounds such as pexidartinib, a kinase inhibitor drug, act by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit) and fms-like tyrosine kinase-3 (flt-3) .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and migration, angiogenesis, and other processes
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis
Preparation Methods
The synthesis of (5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol typically involves the reaction of 5-chloro-1H-pyrrolo[2,3-c]pyridine with formaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Comparison with Similar Compounds
(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol can be compared with other similar compounds such as:
Pexidartinib: A kinase inhibitor used for the treatment of tenosynovial giant cell tumor.
Pyrrolopyrazine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their potential therapeutic applications.
Indole derivatives: Known for their biological activities, including anti-cancer properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-3,11-12H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPKZKRFVQILGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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